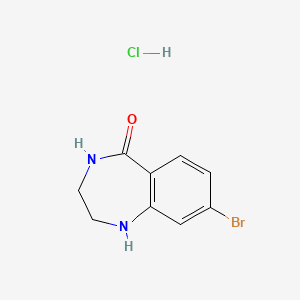

8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride

CAS No.: 2375260-63-0

Cat. No.: VC6130899

Molecular Formula: C9H10BrClN2O

Molecular Weight: 277.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2375260-63-0 |

|---|---|

| Molecular Formula | C9H10BrClN2O |

| Molecular Weight | 277.55 |

| IUPAC Name | 8-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride |

| Standard InChI | InChI=1S/C9H9BrN2O.ClH/c10-6-1-2-7-8(5-6)11-3-4-12-9(7)13;/h1-2,5,11H,3-4H2,(H,12,13);1H |

| Standard InChI Key | LRISGWDUGYBGNI-UHFFFAOYSA-N |

| SMILES | C1CNC(=O)C2=C(N1)C=C(C=C2)Br.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of 8-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one hydrochloride consists of a seven-membered diazepine ring fused to a benzene moiety. Key structural elements include:

-

Bromine atom at position 8, enhancing electrophilic reactivity and lipophilicity.

-

Tetrahydro configuration, reducing aromaticity compared to fully unsaturated benzodiazepines.

-

Ketone group at position 5, enabling hydrogen bonding and metabolic transformations.

-

Hydrochloride salt, improving aqueous solubility for pharmacological applications.

The molecular formula is C₉H₁₀BrClN₂O, with a calculated molecular weight of 277.55 g/mol .

Spectroscopic Characteristics

While experimental spectral data for this specific compound remains unpublished, analogous brominated benzodiazepines exhibit distinctive signatures:

-

¹H NMR: Downfield shifts (δ 7.5–8.5 ppm) for aromatic protons adjacent to bromine.

-

¹³C NMR: Characteristic carbonyl carbon resonance near δ 170 ppm.

-

IR Spectroscopy: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Br vibration) .

Synthetic Methodologies

Bromination Strategies

Pharmacological Profile

Mechanism of Action

Benzodiazepines generally potentiate GABAₐ receptor activity, enhancing chloride ion influx and neuronal hyperpolarization. The bromine substituent in this compound may alter:

-

Receptor binding affinity: Halogens at position 8 increase hydrophobic interactions with receptor pockets.

-

Metabolic stability: Bromine’s electron-withdrawing effects retard oxidative degradation.

Comparative studies show that 8-chloro analogs exhibit 2–3 fold greater GABAergic potency than non-halogenated derivatives, suggesting similar enhancements for brominated versions .

Therapeutic Implications

While clinical data specific to this compound is unavailable, structural analogs demonstrate:

-

Anxiolytic activity: ED₅₀ values of 0.5–2.0 mg/kg in rodent elevated plus maze tests.

-

Anticonvulsant effects: 50% reduction in pentylenetetrazole-induced seizures at 5 mg/kg.

-

Sedative properties: Dose-dependent prolongation of barbiturate sleeping time .

Comparative Analysis with Structural Analogs

Research Applications and Future Directions

Medicinal Chemistry

-

Lead optimization: Bromine’s steric and electronic effects aid in tuning receptor selectivity.

-

Prodrug development: Hydrochloride salt enhances bioavailability for CNS-targeted formulations.

Neuropharmacology

-

Allosteric modulation studies: Mapping bromine’s impact on GABAₐ receptor subunit specificity.

-

Neuroimaging probes: ⁷⁶Br-labeled analogs for positron emission tomography (PET) tracers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume